molecular formula C14H14N2O3 B13249921 Ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate

Ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate

Cat. No.: B13249921
M. Wt: 258.27 g/mol
InChI Key: SQELHWFVNWGMJX-UHFFFAOYSA-N
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Description

Ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate is a heterocyclic compound featuring a quinoline core substituted with a methyl group at position 2 and an ethyl 2-oxoacetate moiety linked via an amino group at position 2. The quinoline scaffold is a planar aromatic system known for its bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 2-[(2-methylquinolin-4-yl)amino]-2-oxoacetate

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)13(17)16-12-8-9(2)15-11-7-5-4-6-10(11)12/h4-8H,3H2,1-2H3,(H,15,16,17)

InChI Key

SQELHWFVNWGMJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=NC2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate typically involves the condensation of 2-methylquinoline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amines, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate has numerous scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.

    Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in microorganisms and cancer cells. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Variations

Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (Compound 3, )
  • Structure: Contains a methoxyphenyl group instead of quinoline.
  • Properties: The methoxy group enhances electron-donating effects, improving solubility in polar solvents compared to the hydrophobic quinoline core.
  • Applications : Primarily used as a synthetic intermediate for marine natural product derivatives .
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate (Compound 45, )
  • Structure: Benzo[d]thiazole replaces quinoline.
  • The thiazole ring contributes to stronger π-π stacking interactions in receptor binding compared to quinoline .
Ethyl 2-(1-cyclohexyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate ()
  • Structure : Features a triazole ring with cyclohexyl and phenyl substituents.
  • Bioactivity : Exhibits broad-spectrum antimicrobial activity. The triazole’s hydrogen-bonding capability and rigid structure enhance target specificity .

Substituent Modifications

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate ()
  • Structure: Methoxyphenylamino group replaces quinolinylamino.
  • Applications: Used in pharmaceutical intermediates for fine chemicals and APIs. The methoxy group improves metabolic stability compared to the methylquinoline derivative .
Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate ()
  • Structure : Indole ring substituted with fluorine.
  • Properties: Fluorination increases lipophilicity and bioavailability.
Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate ()
  • Structure: N-Methoxy-N-methylamino group replaces the quinoline-linked amino group.

Functional Group Analogues

Methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate (Compound 42, )
  • Structure: Methyl ester with a cyano-substituted thiazole.
  • Applications: Fragment-based drug discovery. The cyano group enhances electrophilicity, improving reactivity in click chemistry .
Ethyl 2-(2-((Boc)amino)phenyl)-2-oxoacetate (Compound 3ab, )
  • Structure: Boc-protected anilino group.
  • Properties : The Boc group improves solubility in organic solvents and stabilizes the amine during synthesis .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity/Application Key Reference
Ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate Quinoline 2-methyl, ethyl 2-oxoacetate Antimicrobial, enzyme inhibition
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate Phenyl 4-methoxy, ethyl 2-oxoacetate Synthetic intermediate
Ethyl 2-(benzo[d]thiazol-2-ylamino)-2-oxoacetate Benzo[d]thiazole Ethyl 2-oxoacetate PPARγ agonist (antidiabetic)
Ethyl 2-(triazol-5-yl)-2-oxoacetate Triazole Cyclohexyl, phenyl Antimicrobial
Ethyl 2-(4-fluoroindol-3-yl)-2-oxoacetate Indole 4-fluoro Bioavailability enhancement

Research Findings and Implications

  • Quinoline Derivatives: The planar structure of quinoline facilitates intercalation with DNA or enzymes, making it suitable for anticancer and antimicrobial applications. The 2-methyl group in this compound likely enhances steric hindrance, affecting binding specificity .
  • Heterocycle Impact : Thiazole and triazole derivatives exhibit distinct bioactivities due to their electron-rich cores, which favor interactions with sulfur-containing enzymes or metal ions .
  • Substituent Effects : Fluorine and methoxy groups improve pharmacokinetic properties, such as half-life and membrane permeability, compared to unsubstituted analogues .

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